molecular formula C22H32N2O2 B11071095 5,5'-Benzene-1,4-diylbis(3-pentyl-4,5-dihydro-1,2-oxazole)

5,5'-Benzene-1,4-diylbis(3-pentyl-4,5-dihydro-1,2-oxazole)

Cat. No.: B11071095
M. Wt: 356.5 g/mol
InChI Key: RBNDAUCVIMURRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-PENTYL-5-[4-(3-PENTYL-4,5-DIHYDRO-5-ISOXAZOLYL)PHENYL]-4,5-DIHYDROISOXAZOLE is a complex organic compound featuring two isoxazole rings Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-PENTYL-5-[4-(3-PENTYL-4,5-DIHYDRO-5-ISOXAZOLYL)PHENYL]-4,5-DIHYDROISOXAZOLE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-PENTYL-5-[4-(3-PENTYL-4,5-DIHYDRO-5-ISOXAZOLYL)PHENYL]-4,5-DIHYDROISOXAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

3-PENTYL-5-[4-(3-PENTYL-4,5-DIHYDRO-5-ISOXAZOLYL)PHENYL]-4,5-DIHYDROISOXAZOLE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-PENTYL-5-[4-(3-PENTYL-4,5-DIHYDRO-5-ISOXAZOLYL)PHENYL]-4,5-DIHYDROISOXAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-PENTYL-5-[4-(3-PENTYL-4,5-DIHYDRO-5-ISOXAZOLYL)PHENYL]-4,5-DIHYDROISOXAZOLE is unique due to its dual isoxazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H32N2O2

Molecular Weight

356.5 g/mol

IUPAC Name

3-pentyl-5-[4-(3-pentyl-4,5-dihydro-1,2-oxazol-5-yl)phenyl]-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C22H32N2O2/c1-3-5-7-9-19-15-21(25-23-19)17-11-13-18(14-12-17)22-16-20(24-26-22)10-8-6-4-2/h11-14,21-22H,3-10,15-16H2,1-2H3

InChI Key

RBNDAUCVIMURRL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NOC(C1)C2=CC=C(C=C2)C3CC(=NO3)CCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.